

Comparative Study of the Anti-HIV Activity of Khellactone Isomers

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Compound of Interest

Compound Name: *trans*-Khellactone

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This guide provides a comparative analysis of the anti-HIV activity of various khellactone isomers, with a focus on derivatives of 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK). The information presented is collated from multiple research publications to offer a comprehensive overview of their potential as anti-HIV agents.

Data Presentation: Anti-HIV Activity of Khellactone Isomers

The following table summarizes the in vitro anti-HIV-1 activity of selected khellactone isomers and their derivatives. The data is primarily derived from studies using H9 and CEM-SS lymphocyte cell lines, with viral replication quantified by measuring p24 antigen levels.

Compound	Cell Line	EC50 (μM)	Therapeutic Index (TI)	Reference(s)
Monosubstituted DCK Analogues				
3-Methyl-DCK	H9 lymphocytes	$<5.25 \times 10^{-5}$	$>2.15 \times 10^6$	[1][2]
4-Methyl-DCK	H9 lymphocytes	1.83×10^{-6}	$>6.89 \times 10^7$	[1][3]
5-Methyl-DCK	H9 lymphocytes	2.39×10^{-7}	$>3.97 \times 10^8$	[1][3]
3-Hydroxymethyl-4-methyl-DCK	H9 lymphocytes	0.004	-	[4]
3-Bromomethyl-4-methyl-DCK	H9 lymphocytes	0.00011	189,600	[4]
4-Propyl-DCK	H9 lymphocytes	1.75×10^{-2}	-	[1]
4-Isopropyl-DCK	H9 lymphocytes	3.15×10^{-2}	-	[1]
Disubstituted DCK Analogues				
5-Methoxy-4-methyl DCK	H9 lymphocytes	7.21×10^{-6}	$>2.08 \times 10^7$	[5][6][7]
DCK Lactam Analogue				
4-Methyl-DCK lactam	H9 lymphocytes	0.00024	119,333	[8]
Parent Compound				
3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK)	H9 lymphocytes	2.56×10^{-4}	1.37×10^5	[5]
Control				

Zidovudine (AZT)	H9 lymphocytes	-	-	[1] [5]
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Experimental Protocols

The following sections detail the generalized methodologies employed in the cited studies for assessing the anti-HIV activity of khellactone isomers.

In Vitro Anti-HIV-1 Assay in H9 Lymphocyte Cells

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.

1. Cell and Virus Preparation:

- **Cell Line:** Human T-lymphocyte H9 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
- **Virus Stock:** A stock of HIV-1 (e.g., strain IIIB) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).

2. Assay Procedure:

- H9 cells are seeded in 96-well microtiter plates.
- The test compounds (khellactone isomers) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures in serial dilutions.
- A predetermined amount of HIV-1 virus stock is added to the wells containing the cells and test compounds.
- Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).
- The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 7 days.

3. Quantification of Viral Replication (p24 Antigen ELISA):

- After the incubation period, the cell culture supernatants are collected.
- The concentration of the HIV-1 p24 core antigen in the supernatants is quantified using a commercial p24 antigen capture ELISA kit. The general steps are as follows:
 - Microplate wells are coated with a monoclonal antibody specific for HIV-1 p24 antigen.
 - Culture supernatants and a series of p24 antigen standards are added to the wells.
 - After incubation and washing, a biotinylated polyclonal antibody to HIV-1 p24 is added.
 - Streptavidin-peroxidase conjugate is then added, which binds to the biotinylated antibody.
 - A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of p24 antigen.
 - The reaction is stopped, and the absorbance is read using a microplate reader.
- The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated samples to the virus control.

4. Calculation of EC50 and Therapeutic Index (TI):

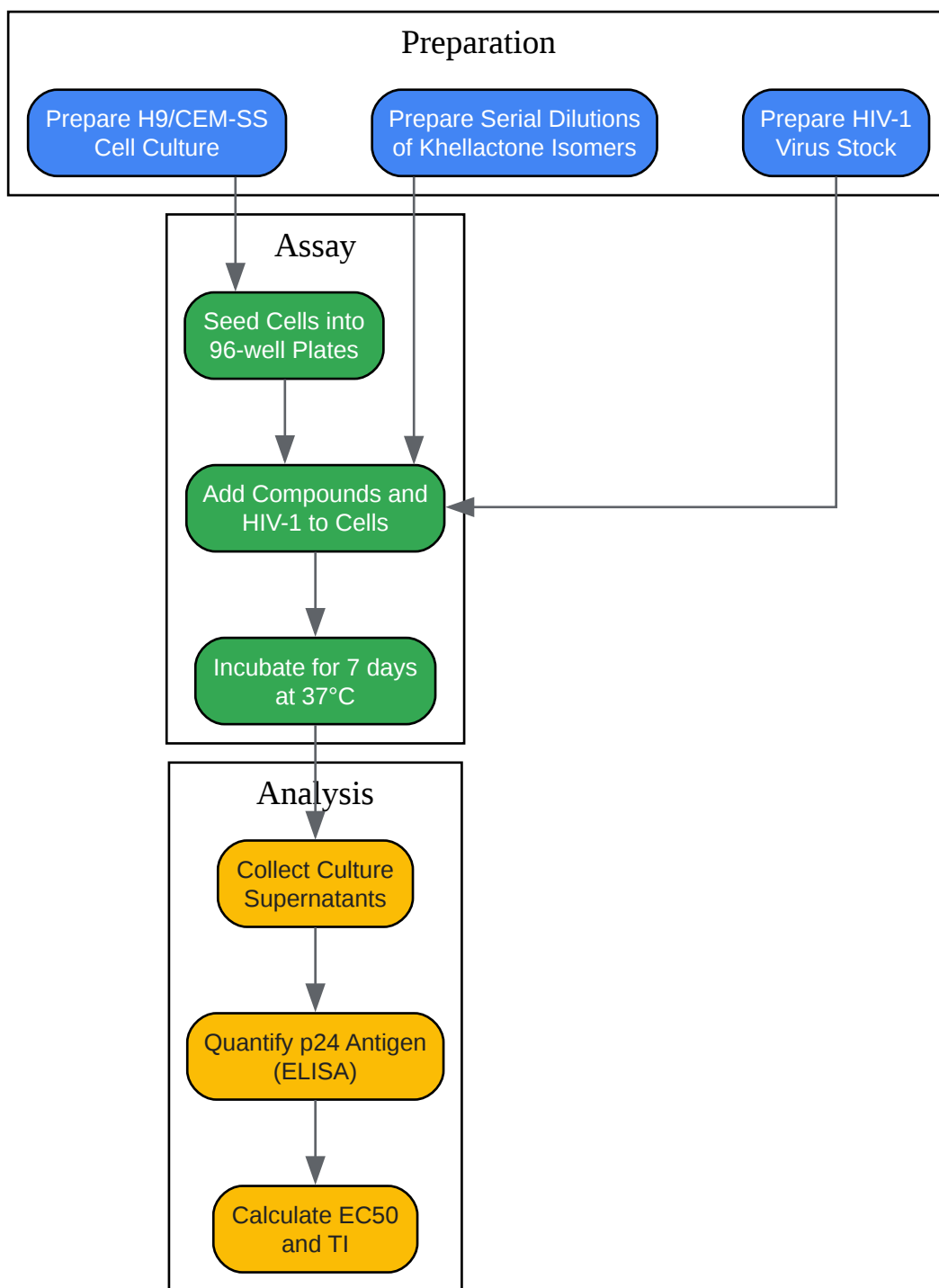
- The 50% effective concentration (EC50) is the concentration of the compound that inhibits HIV-1 replication by 50%. This is determined from the dose-response curve.
- The cytotoxicity of the compounds is determined in parallel by assessing the viability of uninfected H9 cells (e.g., using an MTT assay). The 50% cytotoxic concentration (CC50) is calculated.
- The Therapeutic Index (TI) is calculated as the ratio of CC50 to EC50 ($TI = CC50 / EC50$).

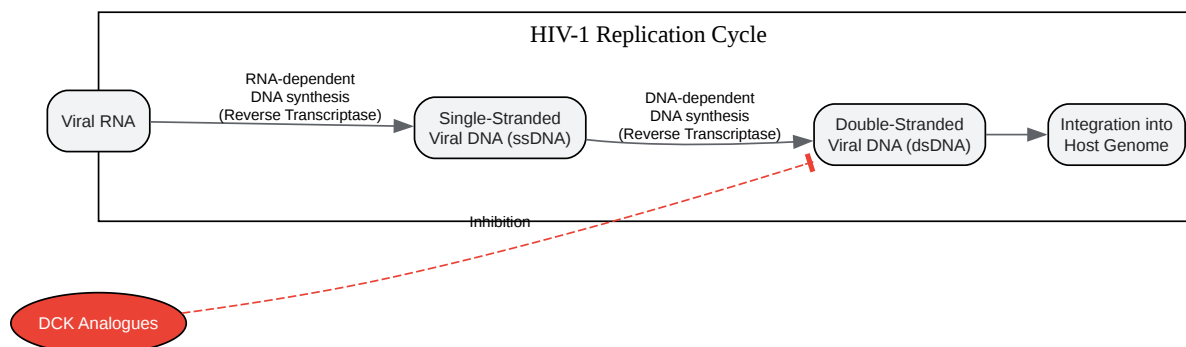
Anti-HIV-1 Assay in CEM-SS Cells

A similar protocol is followed for assays using the CEM-SS T-lymphoblastoid cell line, which is also highly susceptible to HIV-1 infection.^[2] The endpoint measurement can also be the inhibition of virus-induced cytopathic effect (CPE), in addition to p24 antigen quantification.

Mandatory Visualization

Experimental Workflow for Anti-HIV Activity Screening





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